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Compound of Interest

Compound Name:
4-(Methoxycarbonyl)-2-

methylbenzoic acid

Cat. No.: B2401337 Get Quote

In the landscape of pharmaceutical and materials science research, the unambiguous

structural elucidation of novel organic molecules is a cornerstone of progress. For drug

development professionals and researchers, a deep understanding of a molecule's architecture

is paramount for predicting its behavior, reactivity, and potential applications. This guide

provides an in-depth analysis of 4-(Methoxycarbonyl)-2-methylbenzoic acid, a bifunctional

aromatic compound, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy as the primary

analytical tool. We will delve into the predicted ¹H and ¹³C NMR spectra, offering a rationale for

the expected chemical shifts and coupling patterns. Furthermore, this guide will present a

comparative analysis with complementary spectroscopic techniques, namely Infrared (IR)

Spectroscopy and Mass Spectrometry (MS), to illustrate a holistic approach to structural

characterization.

The Subject Molecule: 4-(Methoxycarbonyl)-2-
methylbenzoic acid
4-(Methoxycarbonyl)-2-methylbenzoic acid (C₁₀H₁₀O₄) is a substituted benzoic acid

derivative featuring both a carboxylic acid and a methyl ester functional group. This dual

functionality makes it an interesting building block in organic synthesis. The strategic placement

of the methyl, carboxylic acid, and methoxycarbonyl groups on the benzene ring leads to a

distinct and predictable NMR spectrum, which serves as a unique fingerprint for the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is an unparalleled technique for determining the precise arrangement of

atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C,

we can deduce the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 4-(Methoxycarbonyl)-2-methylbenzoic acid in a common

deuterated solvent like CDCl₃ is expected to exhibit five distinct signals. The rationale for these

predictions is based on the electronic effects of the substituents on the aromatic ring and the

chemical nature of the non-aromatic protons.

A diagram illustrating the proton environments of 4-(Methoxycarbonyl)-2-methylbenzoic acid
is provided below.

Caption: Labeled proton environments in 4-(Methoxycarbonyl)-2-methylbenzoic acid.
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Proton Label

Predicted

Chemical Shift

(ppm)

Multiplicity Integration Rationale

H-a (COOH) ~11-13 Singlet (broad) 1H

The acidic proton

of the carboxylic

acid is highly

deshielded and

often appears as

a broad singlet.

Its chemical shift

is concentration

and solvent

dependent.[1]

H-b (Ar-H) ~8.1 Doublet 1H

This proton is

ortho to the

electron-

withdrawing

carboxylic acid

group and will be

the most

deshielded

aromatic proton.

It will be split by

the adjacent H-c.

H-c (Ar-H) ~7.9
Doublet of

doublets
1H

This proton is

coupled to both

H-b and H-d,

resulting in a

doublet of

doublets.

H-d (Ar-H) ~7.4 Doublet 1H This proton is

ortho to the

methyl group and

will be the most

shielded
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aromatic proton.

It will be split by

the adjacent H-c.

H-e (COOCH₃) ~3.9 Singlet 3H

The protons of

the

methoxycarbonyl

group are in a

relatively

deshielded

environment due

to the adjacent

carbonyl and

oxygen atoms.

Data from

dimethyl

terephthalate

suggests a

chemical shift

around 3.9 ppm.

[2]

H-f (CH₃) ~2.6 Singlet 3H

The protons of

the methyl group

attached to the

aromatic ring are

shielded

compared to the

aromatic protons.

Data from 2-

methylbenzoic

acid provides a

reference for this

chemical shift.[1]

[3]

Predicted ¹³C NMR Spectrum

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://cdnsciencepub.com/m/doi/pdf/10.1139/v67-295
https://www.jove.com/science-education/v/12850/nmr-and-mass-spectroscopy-of-carboxylic-acids
https://www.ucl.ac.uk/mathematical-physical-sciences/nmr/sample-preparation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2401337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The proton-decoupled ¹³C NMR spectrum of 4-(Methoxycarbonyl)-2-methylbenzoic acid is

expected to show ten distinct signals, corresponding to the ten unique carbon atoms in the

molecule.

A diagram illustrating the carbon environments of 4-(Methoxycarbonyl)-2-methylbenzoic acid
is provided below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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